molecular formula C21H25N3O5S B2729475 (4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone CAS No. 439094-02-7

(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone

Cat. No. B2729475
CAS RN: 439094-02-7
M. Wt: 431.51
InChI Key: HFUYQEBVCSJNCR-UHFFFAOYSA-N
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Description

(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Enzymatic Activity

A series of compounds related to (4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone has been synthesized to explore their potential as therapeutic agents. The synthesis methods involve a linear bi-step approach or a multi-step reaction starting from commercially available substrates. These compounds have shown considerable inhibitory activity against enzymes such as α-glucosidase, acetylcholinesterase, and butyrylcholinesterase, highlighting their potential in treating diseases like Alzheimer's and diabetes through enzyme inhibition. The compounds were also evaluated for hemolytic and cytotoxic profiles, indicating their safety for further therapeutic exploration (Abbasi et al., 2019; Hussain et al., 2017).

Antimicrobial and Antibacterial Activities

Compounds derived from (4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone have been evaluated for their antimicrobial and antibacterial activities. The novel diphenyl piperazine-based sulfanilamides, synthesized via multi-step reactions, exhibited better inhibitory potency than standard treatments against all tested bacterial strains. This suggests the potential use of these compounds in developing new antimicrobial agents (Wang et al., 2011).

Structural Analysis and Drug Development

Structural analysis through X-ray diffraction and density functional theory (DFT) calculations of compounds related to (4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone has provided insights into their molecular conformations and stability. These studies are crucial for understanding the molecular basis of the compounds' biological activities and for guiding the design of new drugs with improved efficacy. The characterization of these compounds paves the way for their application in various therapeutic areas, including the treatment of neurodegenerative diseases and as inhibitors in enzymatic reactions (Yang et al., 2021).

properties

IUPAC Name

[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-21(2,3)17-6-10-19(11-7-17)30(28,29)23-14-12-22(13-15-23)20(25)16-4-8-18(9-5-16)24(26)27/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUYQEBVCSJNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone

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